(E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran (E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran
Brand Name: Vulcanchem
CAS No.: 54664-77-6
VCID: VC18715782
InChI: InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h3-4,19H,2,7-18H2,1H3/b4-3+
SMILES:
Molecular Formula: C19H32O2
Molecular Weight: 292.5 g/mol

(E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran

CAS No.: 54664-77-6

Cat. No.: VC18715782

Molecular Formula: C19H32O2

Molecular Weight: 292.5 g/mol

* For research use only. Not for human or veterinary use.

(E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran - 54664-77-6

Specification

CAS No. 54664-77-6
Molecular Formula C19H32O2
Molecular Weight 292.5 g/mol
IUPAC Name 2-[(E)-tetradec-11-en-9-ynoxy]oxane
Standard InChI InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h3-4,19H,2,7-18H2,1H3/b4-3+
Standard InChI Key BUOGADDGOQWWDH-ONEGZZNKSA-N
Isomeric SMILES CC/C=C/C#CCCCCCCCCOC1CCCCO1
Canonical SMILES CCC=CC#CCCCCCCCCOC1CCCCO1

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Synonyms

The IUPAC name tetrahydro-2-[(11E)-11-tetradecen-9-yn-1-yloxy]-2H-pyran reflects the compound’s core tetrahydropyran moiety substituted with a 14-carbon chain at the 2-position. The chain contains a triple bond between carbons 9 and 10 and a double bond between carbons 11 and 12, with the E (trans) configuration at the double bond . Synonyms include:

  • trans-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran

  • (E)-2-(11-Tetradecen-9-yn-1-yloxy)tetrahydropyran .

Registry Identifiers

PropertyValueSource
CAS RN54664-77-6
PubChem CID6437393
EC Number259-285-7
DSSTox Substance IDDTXSID00886109

Structural and Stereochemical Analysis

Molecular Architecture

The molecule comprises a tetrahydropyran ring (a six-membered oxygen-containing heterocycle) connected via an ether linkage to a 14-carbon aliphatic chain. Key structural features include:

  • Triple bond: Between C9 and C10 (CC\text{C}\equiv\text{C}).

  • Double bond: Between C11 and C12 (C=C\text{C}=\text{C}) in the E configuration .

  • Ether linkage: Oxygen atom bridging the tetrahydropyran ring and the aliphatic chain.

The stereochemistry at the double bond is critical for the compound’s reactivity and intermolecular interactions. The E configuration places the larger substituents (the remaining carbon chain) on opposite sides of the double bond, influencing packing efficiency in solid states and interaction with biological targets .

InChI and SMILES

  • InChI: InChI=1/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h3-4,19H,2,7-18H2,1H3/b4-3+ .

  • Canonical SMILES: C(#CCCCCCCCCOC1OCCCC1)C=CCC .

These identifiers encode the compound’s connectivity and stereochemistry, enabling precise database searches and computational modeling.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via nucleophilic substitution between tetrahydropyran-2-ol and a suitably functionalized aliphatic chain. A referenced method involves:

  • Preparation of tetradec-11-en-9-yn-1-ol: Yadav et al. (1989) describe the synthesis of this intermediate using acetylene coupling reactions .

  • Etherification: Reaction of the alcohol with tetrahydropyran-2-triflate under basic conditions to form the ether linkage .

Reaction Scheme:

Tetradec-11-en-9-yn-1-ol+Tetrahydropyran-2-triflateBase(E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran+Triflate\text{Tetradec-11-en-9-yn-1-ol} + \text{Tetrahydropyran-2-triflate} \xrightarrow{\text{Base}} \text{(E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran} + \text{Triflate}^-

Purification and Yield

Chromatographic techniques (e.g., silica gel column chromatography) are typically employed to isolate the product. Reported yields for analogous compounds range from 60–75% .

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight292.46 g/molCalculated
Density~0.95 g/cm3^3 (estimated)Group contribution
Boiling Point>300°C (estimated)EPI Suite
LogP (Octanol-Water)5.2Predicted

The compound’s low solubility in water (logP = 5.2) suggests high hydrophobicity, making it suitable for non-polar solvents like hexane or dichloromethane.

Reactivity and Functional Transformations

Hydrogenation Reactions

The triple and double bonds are susceptible to catalytic hydrogenation:

  • Triple bond: Reduces to a single bond, forming a saturated chain.

  • Double bond: Converts to a single bond, potentially altering stereochemistry.

(E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyranH2,Pd/CTetrahydro-2-(tetradecyloxy)-2H-pyran\text{(E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Tetrahydro-2-(tetradecyloxy)-2H-pyran}

Oxidation

Ozonolysis of the double bond yields fragmented carbonyl compounds, useful in structural elucidation:

(E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyranO3,then Zn/H2ONonanal+Other carbonyl products\text{(E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran} \xrightarrow{\text{O}_3, \text{then Zn/H}_2\text{O}} \text{Nonanal} + \text{Other carbonyl products}

Applications and Industrial Relevance

Intermediate in Organic Synthesis

The compound’s dual unsaturation makes it a versatile building block for:

  • Pharmaceuticals: Functionalization via click chemistry (e.g., azide-alkyne cycloaddition).

  • Materials Science: Polymer crosslinking agents or liquid crystal precursors .

Biological Activity

While direct studies are lacking, structurally related acetylenic ethers exhibit antimicrobial and antifungal properties, suggesting potential bioactivity .

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